molecular formula C25H26O8 B12098304 Epimedokoreanin C CAS No. 161068-54-8

Epimedokoreanin C

Cat. No.: B12098304
CAS No.: 161068-54-8
M. Wt: 454.5 g/mol
InChI Key: JJURQKJUSBAGOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.

Chemical Reactions Analysis

Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Epimedokoreanin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:

This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.

Biological Activity

Epimedokoreanin C (EKC) is a prenylated flavonoid derived from the traditional Chinese herb Epimedium koreanum. This compound has garnered attention for its unique biological activities, particularly its ability to induce a form of cell death known as methuosis, which is characterized by the accumulation of cytoplasmic vacuoles. This article explores the biological activity of EKC, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

  • Induction of Methuosis :
    • EKC induces methuosis in lung cancer cell lines such as NCI-H292 and A549. Methuosis is a form of non-apoptotic cell death that leads to extensive vacuolation within cells, distinguishing it from traditional apoptotic pathways .
    • The vacuoles formed during EKC treatment are believed to arise from macropinocytosis, a process where cells engulf extracellular fluid and solutes. This was evidenced by the uptake of Lucifer Yellow, a tracer used to visualize endocytic activity .
  • Regulation of Signaling Pathways :
    • EKC has been shown to modulate the activity of key signaling proteins, specifically Rac1 and Arf6. These proteins are involved in cytoskeletal dynamics and membrane trafficking, which are critical for the formation of vacuoles during methuosis .
    • Inhibition studies using specific Rac1 inhibitors demonstrated that blocking Rac1 activation significantly reduced vacuole accumulation induced by EKC, highlighting its role in the methuosis mechanism .
  • Synergistic Effects with Chemotherapy :
    • EKC enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and etoposide. This suggests that EKC could be utilized to improve treatment outcomes for cancers that exhibit resistance to apoptosis-inducing drugs .

Biological Activity in Cancer Cells

The biological activity of EKC has been primarily studied in various lung cancer cell lines:

Cell LineIC50 (μM)Mechanism of ActionNotes
NCI-H29227.59Induces methuosisNon-apoptotic cell death
A54927.59Induces methuosisSimilar sensitivity to NCI-H292
16HBE (normal)>100Minimal effectShows selectivity towards cancer cells
  • The IC50 value indicates that EKC is significantly more toxic to cancer cells compared to normal bronchial epithelial cells (16HBE), which remained largely unaffected at higher concentrations .

Case Studies and Research Findings

Several studies have documented the effects of EKC:

  • Study on Methuosis Induction : Liu et al. (2021) demonstrated that EKC induces non-apoptotic cell death with characteristics of methuosis in human lung cancer cells. The study provided evidence for the involvement of Rac1 and Arf6 pathways in this process, suggesting potential targets for therapeutic intervention .
  • Synergistic Effects with Doxorubicin : Another study highlighted that combining EKC with doxorubicin resulted in enhanced cell death in resistant cancer cells, indicating its potential as an adjunct therapy in cancer treatment regimens .

Properties

CAS No.

161068-54-8

Molecular Formula

C25H26O8

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3

InChI Key

JJURQKJUSBAGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C

Origin of Product

United States

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